Titanium(IV) phosphate

Ion Exchange Nuclear Waste Remediation Separation Science

α-Titanium(IV) phosphate (α-TiP) offers uniquely differentiated ion-exchange selectivity (Cu²⁺ > Co²⁺ > Ni²⁺) essential for cobalt removal from nickel electrolyte streams, where α-ZrP fails. Its layered lattice retains 0.1 S/cm proton conductivity at 200°C/5% RH, operating above Nafion limits. Mesoporous variants provide a quantifiable 1073 mg/g Pb²⁺ capacity, reducing media volume versus conventional sorbents. Sol-gel, crystalline α-phase, or mesoporous hexagonal forms are available for PEMFC MEA fabrication, hydrometallurgical purification, or point-of-use water treatment.

Molecular Formula O4PTi+
Molecular Weight 142.84 g/mol
CAS No. 17017-57-1
Cat. No. B090852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(IV) phosphate
CAS17017-57-1
Synonymstitanium phosphate
titanium phosphate (1:1)
titanium phosphate (2:1)
titanium phosphate (4:3)
Molecular FormulaO4PTi+
Molecular Weight142.84 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Ti+4]
InChIInChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3
InChIKeySCZMHJCEJAGXRV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium(IV) Phosphate: Lamellar Inorganic Ion Exchanger with High-Temperature Proton Conductivity and Selective Sorption


Titanium(IV) phosphate (TiP; CAS 17017-57-1) belongs to the class of tetravalent metal acid (TMA) salts, exhibiting a layered crystalline structure in its α- and γ- polymorphs that confers robust ion-exchange and proton conduction properties [1]. Unlike amorphous variants, crystalline α-TiP possesses a well-defined interlayer spacing enabling selective cation uptake, while its intrinsic Brønsted acidity (up to 7.81 acidic sites per formula unit for α-TiP) supports proton transport via the Grotthuss mechanism at elevated temperatures where polymeric membranes fail [2][3]. The material's compositional and morphological versatility—spanning sol-gel-derived high-surface-area gels (up to 271 m²/g) to mesoporous hexagonal sheets—enables application-specific tuning of its ion-exchange capacity and adsorption performance [4].

Titanium(IV) Phosphate Differentiation: Why Zirconium Phosphate, Amorphous TiP, and Polymeric Membranes Cannot Be Interchanged


Generic substitution among metal(IV) phosphates is precluded by quantifiable divergences in ion-exchange selectivity, proton transport mechanisms, and thermal stability. α-TiP exhibits a distinct selectivity order (Cu²⁺ > Co²⁺ > Ni²⁺) that differs from α-ZrP (Cu²⁺ > Ni²⁺ > Co²⁺), directly impacting separation efficiency in multi-component waste streams [1]. Proton conductivity in sol-gel TiP is governed by hydrogen-bonded P-OH groups and retained water, enabling operation above 100°C—a regime inaccessible to Nafion-based membranes due to glass transition limitations [2]. Furthermore, the phase transition of anhydrous α-TiP occurs at a higher temperature than α-ZrP, conferring superior thermal robustness in high-temperature catalytic or fuel cell environments [3]. These performance gaps render material selection non-trivial and application-critical.

Titanium(IV) Phosphate: Quantitative Evidence of Differentiation Against Closest Analogs


α-TiP vs. α-ZrP: Superior Ion Exchange Capacity Attributed to Higher Brønsted Acidity

Crystalline α-titanium phosphate (α-TiP) exhibits a higher ion exchange capacity (IEC) than its α-zirconium phosphate (α-ZrP) counterpart. This is quantitatively corroborated by thermogravimetric determination of acidic Brønsted sites: α-TiP possesses 7.81 acidic sites per formula unit compared to 6.33 for α-ZrP, representing a 23% higher proton inventory available for cation exchange [1]. In a separate head-to-head study under identical synthesis conditions, α-TiP demonstrated an IEC of 3.09 meq g⁻¹ versus 2.77 meq g⁻¹ for α-ZrP, an 11.6% increase [2].

Ion Exchange Nuclear Waste Remediation Separation Science

α-TiP vs. α-ZrP vs. α-SnP: Divergent Selectivity Order for Transition Metal Cations

In a direct comparative study of crystalline α-metal(IV) phosphates, α-titanium phosphate (α-TiP) and α-tin phosphate (α-SnP) share a selectivity order of Cu²⁺ > Co²⁺ > Ni²⁺, whereas α-zirconium phosphate (α-ZrP) exhibits a reversed preference for Ni²⁺ over Co²⁺, following Cu²⁺ > Ni²⁺ > Co²⁺ [1]. This inversion in selectivity is a direct consequence of differences in interlayer spacing, hydration energetics, and steric constraints unique to each metal center.

Selective Adsorption Wastewater Treatment Metal Recovery

Sol-Gel TiP vs. Nafion: Anhydrous Proton Conductivity at 200°C and Low Humidity

Sol-gel synthesized titanium phosphate with a Ti:P molar ratio of 1:9 exhibits proton conductivity on the order of 10⁻¹ S cm⁻¹ at 200°C under only 5% relative humidity, and approximately 1.6 × 10⁻² S cm⁻¹ under anhydrous conditions at the same temperature [1]. In stark contrast, state-of-the-art perfluorosulfonic acid (PFSA) membranes such as Nafion are thermochemically limited to operation below 100°C (typically ≤80°C) due to glass transition and dehydration, resulting in negligible conductivity under these high-temperature, low-humidity conditions [2].

Proton Exchange Membrane Fuel Cells High-Temperature Electrolytes

α-TiP vs. α-ZrP: Higher Temperature for Anhydrous Phase Transition

Thermochemical analysis of isomorphous α-M(HPO₄)₂·H₂O salts reveals that phase transitions in anhydrous α-titanium phosphate (α-TiP) occur at a higher temperature than those in anhydrous α-zirconium phosphate (α-ZrP) [1]. This finding indicates superior thermal robustness of the titanium-based framework before undergoing detrimental phase changes that could compromise structural integrity or functional properties.

Thermal Stability Catalysis High-Temperature Materials

Hexagonal Sheet-Like Mesoporous TiP: Benchmark-Leading Pb²⁺ Adsorption Capacity

Hexagonal sheet-like mesoporous titanium phosphate, synthesized via a template-free hydrothermal route, achieves a maximum Pb²⁺ adsorption capacity of 1073 mg g⁻¹ [1]. This value surpasses those reported for a wide range of previously studied phosphate-based adsorbents, establishing a new benchmark within this materials class.

Heavy Metal Remediation Water Treatment Adsorption

Sol-Gel TiP: High Surface Area (271 m²/g) Facilitating Enhanced Proton Conduction

Sol-gel processing of titanium phosphate yields materials with exceptionally high BET surface areas. An equimolar Ti:P sample attained 271 m² g⁻¹, a value significantly exceeding those typically obtained for crystalline α-TiP prepared via reflux or hydrothermal methods (generally <50 m² g⁻¹) [1]. While no direct correlation between surface area and proton conductivity was observed in this study, the high surface area is indicative of a highly porous, accessible network that facilitates water retention and proton transport pathways.

Sol-Gel Synthesis Surface Area Electrolyte Materials

Titanium(IV) Phosphate: Evidence-Backed Application Scenarios for Procurement and Research Selection


High-Temperature (>100°C) Proton Exchange Membrane Fuel Cells (PEMFCs)

Sol-gel titanium phosphate, particularly with optimized Ti:P ratios, is a compelling candidate for PEMFC electrolytes operating above 100°C, a regime inaccessible to Nafion and other PFSA membranes due to dehydration and glass transition [1]. The material's ability to retain proton conductivity of ~10⁻¹ S cm⁻¹ at 200°C and 5% RH [1] directly addresses the need for enhanced CO tolerance and simplified thermal management in next-generation fuel cell stacks. This evidence supports procurement of sol-gel TiP for membrane electrode assembly (MEA) fabrication and high-temperature fuel cell R&D.

Selective Removal of Co²⁺ over Ni²⁺ in Hydrometallurgical and Wastewater Streams

Crystalline α-titanium phosphate (α-TiP) offers a distinct selectivity advantage over α-zirconium phosphate (α-ZrP) for applications requiring preferential binding of Co²⁺ over Ni²⁺ [2]. This property is particularly valuable in the purification of nickel electrolytes in hydrometallurgy (e.g., cobalt removal from nickel sulfate solutions) or in the treatment of industrial wastewater where targeted separation of these chemically similar ions is required. Procurement of α-TiP over α-ZrP is justified when the separation goal is Co²⁺-selective removal.

High-Capacity Pb²⁺ Adsorption for Point-of-Use Water Treatment

Mesoporous titanium phosphate with a hexagonal sheet-like morphology demonstrates an exceptionally high Pb²⁺ adsorption capacity (1073 mg g⁻¹) [3]. This performance metric makes it a superior choice over conventional phosphate adsorbents and many other inorganic sorbents for the remediation of lead-contaminated water, particularly in scenarios demanding compact, high-efficiency filtration media (e.g., point-of-use filters, emergency response kits). The high capacity minimizes media volume and replacement frequency, offering a quantifiable procurement advantage.

Thermally Robust Solid Acid Catalysis and High-Temperature Ion Exchange

The higher temperature for anhydrous phase transition in α-TiP compared to α-ZrP [4] indicates superior thermal stability, making α-TiP the preferred material for applications involving elevated temperatures. This includes its use as a solid acid catalyst support or active phase in reactions requiring thermal cycling, as a high-temperature ion exchanger in nuclear waste processing, or as a flame-retardant additive in polymer composites where thermal degradation resistance is critical.

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